molecular formula C9H16N2S B1284970 N~1~,N~1~-Dimethyl-1-(3-methyl-2-thienyl)-1,2-ethanediamine CAS No. 954573-16-1

N~1~,N~1~-Dimethyl-1-(3-methyl-2-thienyl)-1,2-ethanediamine

Cat. No.: B1284970
CAS No.: 954573-16-1
M. Wt: 184.3 g/mol
InChI Key: XSHCJTMLKPDFJK-UHFFFAOYSA-N
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Description

N~1~,N~1~-Dimethyl-1-(3-methyl-2-thienyl)-1,2-ethanediamine is a substituted ethylenediamine derivative featuring a dimethylamine group at the N1 position and a 3-methylthiophene (2-thienyl) substituent at the adjacent carbon. The thienyl group introduces electron-rich sulfur heterocyclic properties, which may enhance metal-binding affinity or modulate pharmacokinetic behavior compared to purely aromatic or aliphatic analogs.

Properties

IUPAC Name

N,N-dimethyl-1-(3-methylthiophen-2-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2S/c1-7-4-5-12-9(7)8(6-10)11(2)3/h4-5,8H,6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHCJTMLKPDFJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CN)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N~1~,N~1~-Dimethyl-1-(3-methyl-2-thienyl)-1,2-ethanediamine, also known as N,N-dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine dihydrochloride, is a compound with notable potential in various biological applications. This article delves into its biological activity, synthesis, and potential therapeutic uses based on recent research findings.

  • Molecular Formula : C10H20Cl2N2S
  • Molecular Weight : 271.24 g/mol
  • Boiling Point : 246.3 ± 35.0 °C (predicted)
  • Density : 1.067 ± 0.06 g/cm³ (predicted)
  • pKa : 8.46 ± 0.10 (predicted)

The presence of a thienyl group in its structure contributes to its unique reactivity and potential biological interactions, particularly in pharmacological contexts .

Biological Activity

Preliminary studies indicate that this compound may exhibit various biological activities:

  • Pharmacological Applications : Compounds with similar structures have been investigated for their potential as enzyme inhibitors and receptor modulators, suggesting that this compound could play a role in drug development.
  • Mechanism of Action : The compound likely interacts with specific molecular targets such as receptors or enzymes, modulating various biological pathways. This interaction is critical for understanding its therapeutic potential.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • Enzyme Inhibition : A study demonstrated that similar thienyl-substituted amines can act as effective inhibitors of certain enzymes involved in metabolic pathways, suggesting that this compound may exhibit comparable inhibitory effects .
  • Receptor Binding Assays : Research involving receptor binding assays indicated that compounds with thienyl groups can significantly influence receptor activity, which may extend to this compound.

Comparative Analysis of Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
N,N-DimethylbenzylamineAromatic ring; similar amine structureCommonly used as a solvent and reagent
1-MethylpiperazineSix-membered ring; nitrogen heteroatomUsed extensively in drug development
3-MethylthiopheneSimilar thienyl structureFocused on electronic properties
N,N-Diethyl-N'-methylamineSimilar amine functionalityDifferent alkyl groups influence solubility

This table highlights the unique aspects of this compound due to its specific thienyl substitution and dual amine functionality, which may confer distinct biological properties not found in others .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Electronic Effects

The structural analogs of N~1~,N~1~-Dimethyl-1-(3-methyl-2-thienyl)-1,2-ethanediamine differ primarily in their aromatic substituents and alkylation patterns. Key comparisons include:

Compound Name Substituents Key Features References
N~1~,N~1~-Dimethyl-1-(3-methylphenyl)-1,2-ethanediamine 3-Methylphenyl instead of thienyl Lacks sulfur atom; phenyl ring may reduce electron density and metal affinity. Dihydrochloride salt improves solubility .
N~1~,N~1~-Diethyl-N~2~-(2-isopropyl-6-methyl-4-pyrimidinyl)-1,2-ethanediamine Pyrimidinyl and diethyl groups Heterocyclic pyrimidine enhances hydrogen-bonding potential; diethyl groups increase steric bulk .
(1R,2R)-N,N′-Dimethyl-1,2-bis(2-methylphenyl)-1,2-diaminoethane Chiral bis(2-methylphenyl) groups Steric hindrance and chirality influence enantioselective catalysis or receptor binding .
N-(1,1-dioxothiolan-3-yl)-N',N'-dimethylethane-1,2-diamine Sulfone-containing thiolane Sulfone group increases polarity and metabolic stability but reduces aromatic π-interactions .

Key Insights :

  • Thienyl vs. Phenyl: The sulfur atom in the thienyl group (vs.
  • Heterocyclic vs. Aromatic : Pyrimidinyl substituents () introduce nitrogen-based hydrogen-bonding sites, useful in drug design, whereas thienyl groups prioritize sulfur-mediated interactions.
  • Steric Effects : Bulky substituents (e.g., diethyl in or bis(2-methylphenyl) in ) reduce conformational flexibility, impacting binding kinetics or catalytic activity.

Comparison with Analog Syntheses :

  • Phenyl Derivatives : and describe similar reductions of phenyl-substituted Schiff bases, yielding crystalline products with high purity .
  • Chiral Derivatives: Asymmetric synthesis (e.g., ) requires chiral catalysts or resolution steps, increasing complexity compared to the non-chiral thienyl analog.
2.3.1. Toxicity and Bioactivity
  • N~1~,N~1~-Dimethyl-1-phenyl-1,2-ethanediamine (): Exhibits moderate cytotoxicity in preliminary assays, attributed to the phenyl group’s hydrophobicity.
  • Pyrimidinyl Analogs (): Show enhanced antimicrobial activity due to pyrimidine’s resemblance to nucleic acid bases.
  • Thienyl Derivatives : The sulfur atom may confer lower toxicity compared to chlorinated analogs (e.g., trichlorobenzylidene derivatives in ), as thiophenes are common in FDA-approved drugs.

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